2-Benzothiazolesulfonic acid, sodium salt is a chemical compound with the molecular formula and a CAS number of 21465-51-0. It is a derivative of benzothiazole, which is characterized by a heterocyclic structure containing both sulfur and nitrogen atoms. This compound is utilized in various applications across chemistry, biology, and industrial sectors due to its unique properties and reactivity .
The primary source of 2-Benzothiazolesulfonic acid, sodium salt is through the sulfonation of benzothiazole. This process involves treating benzothiazole with sulfuric acid and subsequently neutralizing the resulting sulfonic acid with sodium hydroxide to yield the sodium salt form.
The synthesis of 2-Benzothiazolesulfonic acid, sodium salt can be accomplished through several methods:
The molecular structure of 2-Benzothiazolesulfonic acid, sodium salt features a benzothiazole ring with a sulfonate group attached. The structural representation can be summarized as follows:
C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)[O-].[Na+]
2-Benzothiazolesulfonic acid, sodium salt participates in various chemical reactions due to its functional groups:
The reactivity of this compound is significantly influenced by the presence of the sulfonate group, which enhances its solubility in water and facilitates various chemical transformations .
The mechanism of action for 2-Benzothiazolesulfonic acid, sodium salt primarily involves its interaction with biological targets through its sulfonate group. This group can participate in various biochemical processes, including:
Research indicates that the biological activities associated with this compound include antimicrobial and anticancer properties, though detailed mechanisms are still under investigation .
2-Benzothiazolesulfonic acid, sodium salt has numerous scientific applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4